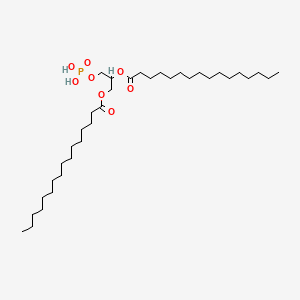
Unii-PN2ZH5loqy
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A tetraiodofluorescein used as a red coloring in some foods (cherries, fish), as a disclosure of DENTAL PLAQUE, and as a stain of some cell types. It has structural similarity to THYROXINE.
Applications De Recherche Scientifique
Nanoparticle Synthesis
Recent advancements in the synthesis of inorganic nanoparticles showcase significant contributions to the field of scientific research. These developments are instrumental in various industries, including technology and electronics, as they propel the evolution of materials from basic elements to complex semiconductors and miniature chips (Cushing, Kolesnichenko, & O'Connor, 2004).
Educational Programs for Research Translation
Efforts to translate basic scientific research into practical innovations have been ongoing throughout human history. Initiatives like the National Collegiate Inventors and Innovators Alliance aim to foster experiential learning and research in STEM to transform academic research into viable, socially beneficial ventures (Giordan, Shartrand, Steig, & Weilerstein, 2011).
Collaborative Working Environments
The creation of collaborative environments is essential for large scientific applications, especially when involving geographically dispersed teams. Tools and frameworks that facilitate remote development and data sharing are critical for the success of such collaborative scientific endeavors (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).
Protein-Polymer Interactions
Research into the interactions between proteins and polymers plays a vital role in scientific and medical applications. Studies focusing on the binding of cell adhesive proteins to polymers, such as polytetrafluoroethylene (PTFE), have opened new avenues for understanding how to modulate cell behavior on polymer surfaces (Bax, Wang, Li, Maitz, McKenzie, Bilek, & Weiss, 2011).
Marine Science and Technology Transfer
Marine scientific research is crucial for developing international legal frameworks for the conservation and sustainable use of marine biodiversity. Organizations like the Intergovernmental Oceanographic Commission play an important role in coordinating international cooperation in marine scientific research, facilitating access to data, and promoting governance in marine science (Harden‐Davies, 2016).
Environmental and Health Impacts of Nanomaterials
Nanotechnology's potential in solving environmental and biological problems has been highlighted, with a focus on the environmental and health effects of nanomaterials. This area of research emphasizes the importance of evidence-based medicine and predictable regulatory pathways for the application of nanotechnology (Sutcliffe, 2011).
Propriétés
Numéro CAS |
49746-10-3 |
|---|---|
Nom du produit |
Unii-PN2ZH5loqy |
Formule moléculaire |
C20H8I4Na2O6 |
Poids moléculaire |
897.9 g/mol |
Nom IUPAC |
disodium;2-(2,4,5,7-tetraiodo-3-oxido-6-oxoxanthen-9-yl)benzoate;hydrate |
InChI |
InChI=1S/C20H8I4O5.2Na.H2O/c21-11-5-9-13(7-3-1-2-4-8(7)20(27)28)10-6-12(22)17(26)15(24)19(10)29-18(9)14(23)16(11)25;;;/h1-6,25H,(H,27,28);;;1H2/q;2*+1;/p-2 |
Clé InChI |
IVKWXPBUMQZFCW-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)I)[O-])I)I)I)C(=O)[O-].O.[Na+].[Na+] |
SMILES canonique |
C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)I)[O-])I)I)I)C(=O)[O-].O.[Na+].[Na+] |
Autres numéros CAS |
49746-10-3 |
Synonymes |
2',4',5',7'-Tetraiodofluorescein Erythrosin Erythrosin B Erythrosine Erythrosine B F D and C #3 FD and C Red No. 3 FDC Red No. 3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(3,4-Dimethoxyphenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]-n-methylethanamine](/img/structure/B1197337.png)





![(1S,2R,6S,7R,9R,11S,12S,15R,16S)-6,15-dihydroxy-15-[(1S,4R,5S)-4-hydroxy-4,5-dimethyl-3-oxo-2-oxabicyclo[3.2.1]octan-7-yl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one](/img/structure/B1197345.png)


